Pyridine, 4-(4-pyridinylazo)-, 1-oxide
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Overview
Description
Pyridine, 4-(4-pyridinylazo)-, 1-oxide: is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with a pyridinylazo group at the 4-position and an oxide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(4-pyridinylazo)-, 1-oxide typically involves the azo coupling reaction between 4-aminopyridine and 4-nitropyridine N-oxide. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the azo bond. The reaction mixture is then neutralized, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 4-(4-pyridinylazo)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azo group to an amine group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: Major products include 4-(4-pyridinylamino)pyridine 1-oxide.
Substitution: Substituted derivatives of this compound with different functional groups.
Scientific Research Applications
Pyridine, 4-(4-pyridinylazo)-, 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 4-(4-pyridinylazo)-, 1-oxide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyridine, 4-phenoxy-, 1-oxide: Similar in structure but with a phenoxy group instead of a pyridinylazo group.
4-(4-Pyridinyl)pyridine 1-oxide: Lacks the azo group, making it less reactive in certain chemical reactions.
Uniqueness: Pyridine, 4-(4-pyridinylazo)-, 1-oxide is unique due to its azo group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
58254-68-5 |
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Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
(1-oxidopyridin-1-ium-4-yl)-pyridin-4-yldiazene |
InChI |
InChI=1S/C10H8N4O/c15-14-7-3-10(4-8-14)13-12-9-1-5-11-6-2-9/h1-8H |
InChI Key |
MVPBJPKOHLFKLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N=NC2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
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